3-(2H-Chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid
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Overview
Description
3-(2H-Chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of chromene and oxadiazole. Chromene, also known as benzopyran, is a bicyclic compound consisting of a benzene ring fused to a pyran ring. Oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with hydrazine derivatives to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2H-Chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the chromene or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
3-(2H-Chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-(2H-Chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds share the chromene moiety but differ in the heterocyclic ring structure.
3-(Bromoacetyl)coumarins: These compounds have a similar chromene structure but contain a bromoacetyl group instead of the oxadiazole ring.
Chromen-3-yl-pyridine derivatives: These compounds have a pyridine ring fused to the chromene moiety.
Uniqueness
3-(2H-Chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both chromene and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H8N2O4 |
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Molecular Weight |
244.20 g/mol |
IUPAC Name |
3-(2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)11-13-10(14-18-11)8-5-7-3-1-2-4-9(7)17-6-8/h1-5H,6H2,(H,15,16) |
InChI Key |
YWTIPFQRQXPPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)C(=O)O |
Origin of Product |
United States |
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